molecular formula C16H16BrN3O2S B251573 N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide

Cat. No.: B251573
M. Wt: 394.3 g/mol
InChI Key: ORPZBQFYSLFJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide, also known as BMT-1, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. BMT-1 works by inhibiting the activity of a protein called N-myristoyltransferase (NMT), which is involved in the regulation of cell growth and division.

Mechanism of Action

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide works by binding to the active site of NMT and inhibiting its activity. NMT is involved in the co-translational myristoylation of proteins, which is required for their proper localization and function. Inhibition of NMT activity by this compound disrupts this process, leading to the accumulation of mislocalized and dysfunctional proteins in cells. This ultimately leads to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on NMT, with minimal effect on other cellular processes. Inhibition of NMT activity by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effect on normal cells. This compound has also been shown to inhibit the replication of certain viruses, including respiratory syncytial virus (RSV) and dengue virus.

Advantages and Limitations for Lab Experiments

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for NMT and a selective inhibitory effect, making it a useful tool for studying the role of NMT in cellular processes. However, this compound also has some limitations. It is not specific to a particular type of cancer or virus, and its effectiveness may vary depending on the cellular context. It also has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide. One area of focus is the development of more potent and selective NMT inhibitors, which could be used for the treatment of specific types of cancer or viral infections. Another area of focus is the study of the cellular mechanisms underlying the selective inhibitory effect of this compound on cancer cells and viruses. This could lead to a better understanding of the role of NMT in these processes and the development of new therapeutic strategies. Finally, the use of this compound in combination with other cancer therapies or antiviral agents could be explored to enhance their efficacy and reduce side effects.

Synthesis Methods

The synthesis of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide involves several steps, including the reaction of 5-bromo-6-methylpyridin-2-amine with thiophosgene to form 5-bromo-6-methylpyridin-2-yl isothiocyanate. This intermediate is then reacted with 2-methoxy-3-methylbenzoyl chloride to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it suitable for use in scientific research.

Scientific Research Applications

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been studied for its potential use in cancer treatment, as NMT is overexpressed in many types of cancer cells. Inhibition of NMT activity by this compound has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of viral infections, as NMT is required for the replication of certain viruses.

Properties

Molecular Formula

C16H16BrN3O2S

Molecular Weight

394.3 g/mol

IUPAC Name

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C16H16BrN3O2S/c1-9-5-4-6-11(14(9)22-3)15(21)20-16(23)19-13-8-7-12(17)10(2)18-13/h4-8H,1-3H3,(H2,18,19,20,21,23)

InChI Key

ORPZBQFYSLFJON-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=NC(=C(C=C2)Br)C

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=NC(=C(C=C2)Br)C)OC

Origin of Product

United States

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